molecular formula C10H14N4O2 B13351372 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid

Katalognummer: B13351372
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: OUJKELZTVBNIOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid (CAS 1516342-01-0) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol . Its structure combines a pyrimidine carboxylic acid core with a 4-methylpiperazine substituent, a privileged scaffold in the design of biologically active molecules. Pyrimidine-4-carboxylic acid derivatives are recognized as key intermediates in the development of potent enzyme inhibitors . Specifically, this chemotype has been identified as a core structure in advanced inhibitor programs, such as the development of NAPE-PLD inhibitors, which are important tools for studying lipid signaling pathways in neuroscience . Furthermore, the 2-anilinopyrimidine motif, related to this compound's structure, is a common and successful scaffold found in many protein kinase inhibitors, underscoring its broad utility in oncology and targeted therapy research . Researchers value this compound for its potential in structure-activity relationship (SAR) studies and as a versatile precursor for the synthesis of more complex molecules targeting various disease pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C10H14N4O2

Molekulargewicht

222.24 g/mol

IUPAC-Name

2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H14N4O2/c1-13-4-6-14(7-5-13)10-11-3-2-8(12-10)9(15)16/h2-3H,4-7H2,1H3,(H,15,16)

InChI-Schlüssel

OUJKELZTVBNIOJ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=NC=CC(=N2)C(=O)O

Herkunft des Produkts

United States

Biologische Aktivität

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound primarily acts as an inhibitor of specific enzymes and receptors, which are crucial in various biological pathways. Notably, it has been studied for its inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD leads to decreased levels of NAEs in the brain, influencing emotional behavior and potentially offering therapeutic benefits for mood disorders .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the compound affect its potency and selectivity. For example, substituting different groups at specific positions on the pyrimidine ring has shown varying degrees of inhibitory activity against NAPE-PLD. A notable finding was that the combination of a cyclopropylmethylamide with a phenylpiperidine group resulted in compounds with significantly enhanced potency (IC50 = 72 nM), demonstrating a tenfold increase compared to simpler analogs .

Table 1: Structure-Activity Relationship Overview

CompoundR1 GroupR2 GroupIC50 (nM)Notes
1CyclopropylmethylamidePhenylpiperidine72Most potent NAPE-PLD inhibitor
2MethylMorpholine720Base compound for comparison
3EthylPhenylpiperidine150Moderate potency

Biological Activity

In addition to its role as an enzyme inhibitor, 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid has demonstrated antibacterial properties. Studies have shown that certain derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications have been linked to enhanced antibacterial efficacy .

Table 2: Antibacterial Activity Assessment

CompoundBacterial StrainZone of Inhibition (mm)
2-Methyl derivativeStaphylococcus aureus15
4-Ethyl derivativeEscherichia coli12
Parent compoundPseudomonas aeruginosa9

Case Studies

Several studies have highlighted the therapeutic potential of this compound in preclinical models:

  • NAPE-PLD Inhibition Study : In a study involving freely moving mice, the administration of a potent NAPE-PLD inhibitor derived from the parent compound resulted in significant modulation of emotional behavior, suggesting potential applications in treating anxiety and depression .
  • Antibacterial Screening : A series of derivatives were screened against clinical isolates of MRSA, showcasing enhanced antibacterial properties compared to traditional antibiotics like ampicillin. This underscores the potential for developing new antibacterial agents based on this scaffold .

Analyse Chemischer Reaktionen

Reaction Types

The compound undergoes reactions typical of carboxylic acids, amines, and heterocyclic systems:

Oxidation

  • Agents : KMnO₄, CrO₃.

  • Products : Hydroxylated or further oxidized derivatives (e.g., ketones, carboxylic acids) .

Reduction

  • Agents : LiAlH₄, NaBH₄.

  • Products : Reduced derivatives (e.g., alcohols, amines) .

Substitution

  • Mechanism : Nucleophilic (C=O, pyrimidine ring) or electrophilic (piperazine N) substitution.

  • Reagents : Alkyl halides, acyl chlorides, sulfonyl chlorides .

Table 2: Reaction Types and Conditions

Reaction TypeReagentsConditionsProductsReference
OxidationKMnO₄, CrO₃Acidic/basic conditionsHydroxylated derivatives
ReductionLiAlH₄Anhydrous conditionsAlcohols, amines
SubstitutionAlkyl halidesHeat, polar aprotic solventsFunctionalized derivatives

Major Reaction Products

The compound’s reactivity yields diverse products depending on reaction conditions:

  • Pyrimidine ring modifications : Substitution at C-2 or C-4 positions with alkyl, aryl, or functional groups .

  • Piperazine derivatization : Alkylation or acylation of the piperazine nitrogen.

  • Carboxylic acid transformations : Amidation, esterification, or decarboxylation .

Examples of Product Families

  • Amides : Formed via coupling with amines using bases like DiPEA .

  • Esters : Generated by reacting with alcohols in acidic conditions.

  • Hydroxylated derivatives : Produced via oxidation of methylene groups .

Reaction Conditions and Control

Critical parameters influencing reaction outcomes include:

  • Temperature : Pyrimidine cyclization often requires high temperatures (160–200°C) .

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance substitution reactions .

  • Catalysts : Bases (e.g., NaH, DBU) or acids (e.g., HCl) drive carboxylation or substitution .

Table 3: Optimization of Reaction Conditions

ParameterImpactOptimal RangeReference
TemperatureRate of cyclization160–200°C
SolventSubstitution efficiencyPolar aprotic
CatalystAmidation successDiPEA, HATU

Analytical Characterization

Structural confirmation and purity assessment involve:

  • NMR : Proton and carbon NMR to verify substitution patterns and functional groups .

  • MS : HRMS for molecular weight confirmation .

  • HPLC : Chromatographic methods (e.g., column chromatography) ensure product isolation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key structural variations among related compounds include:

  • Substituent Position on Pyrimidine : The 2- vs. 4-position substitution alters steric and electronic interactions.
  • Piperazine Modifications : Methyl, sulfamoyl, or aryl groups on piperazine influence solubility, bioavailability, and target binding.
  • Carboxylic Acid Position : Pyrimidine-4-carboxylic acid () lacks piperazine but demonstrates hydrogen-bonding networks critical for crystallinity .

Data Table of Comparable Compounds

Compound Name Substituents (Pyrimidine Position) Piperazine Substituent Molecular Formula Molecular Weight Key Properties/Applications References
2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid 2-(4-Methylpiperazin-1-yl) 4-Methyl C₁₀H₁₃N₄O₂ 208.22 Potential kinase inhibitor
4-(4-Dimethylsulfamoylpiperazin-1-yl)pyrimidine-2-carboxylic acid 4-Dimethylsulfamoylpiperazin-1-yl Dimethylsulfamoyl C₁₁H₁₇N₅O₄S 331.35 Synthesized via Swern oxidation
2-(Methylthio)pyrimidine-4-carboxylic Acid 2-(Methylthio) None C₆H₆N₂O₂S 170.19 Acrylamide surrogate in covalent inhibitors
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidine-4-carboxylic acid 6-Methyl, 2-piperazinyl 4-(2-Trifluoromethylphenyl) C₁₇H₁₆F₃N₅O₂ 387.34 Retinol Binding Protein 4 antagonist
Pyrimidine-4-carboxylic acid None None C₅H₄N₂O₂ 124.10 Crystalline sheets with H-bonding

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution on Pyrimidine Core

A common approach involves nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine-4-carboxylic acid derivative with 4-methylpiperazine. The halogen at the 2-position (commonly chlorine or fluorine) is displaced by the nucleophilic nitrogen of the piperazine ring.

Typical reaction conditions:

  • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
  • Base: Mild bases like triethylamine or sodium carbonate to neutralize generated acid.
  • Temperature: Elevated temperatures (60–120 °C) to promote substitution.
  • Reaction time: Several hours to overnight.

Example:

  • Starting from 2-chloropyrimidine-4-carboxylic acid derivative,
  • React with 4-methylpiperazine under reflux in acetonitrile with triethylamine,
  • Isolate the product by aqueous workup and purification via crystallization or chromatography.

This method is supported by analogous syntheses of pyrimidine derivatives with piperazine substituents described in recent medicinal chemistry literature.

Esterification and Subsequent Functional Group Manipulation

Some synthetic routes start from pyrimidine-4-carboxylic acid esters, which are easier to handle and purify, followed by:

  • Nucleophilic substitution at the 2-position.
  • Hydrolysis of the ester to regenerate the carboxylic acid.

Example conditions for esterification:

  • Reflux of pyrimidine-4-carboxylic acid with ethanol and triethylamine for 48 hours yields ethyl esters with high yield (~81%).

Subsequent substitution with 4-methylpiperazine and hydrolysis under acidic or basic conditions affords the target acid.

Representative Synthetic Scheme

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-Chloropyrimidine-4-carboxylic acid 4-Methylpiperazine, triethylamine, MeCN, reflux 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid 60-80 SNAr substitution at 2-position
2 Pyrimidine-4-carboxylic acid ester 4-Methylpiperazine, reflux, then hydrolysis 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid 70-85 Ester hydrolysis after substitution
3 Pyrimidine-4-carboxylic acid CDI, 4-Methylpiperazine, room temp to 70 °C Amide derivatives (for analog synthesis) 50-75 Peptide coupling for amide formation

Analytical and Characterization Data

Summary of Research Findings

  • The nucleophilic aromatic substitution of halopyrimidines with 4-methylpiperazine is the most direct and widely used method to prepare 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid.
  • Ester intermediates facilitate purification and can be hydrolyzed post-substitution to yield the free acid.
  • Peptide coupling methods are useful for related amide derivatives but less common for direct preparation of the acid.
  • Reaction conditions are generally mild to moderate, preserving sensitive functional groups.
  • Yields range from moderate to high (60–85%), depending on the method and purification protocol.
  • The compound’s synthesis is well-documented in medicinal chemistry literature and patent filings, confirming reproducibility and scalability.

Q & A

Q. What are the established synthetic routes for 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine-4-carboxylic acid derivatives often undergo reactions with 4-methylpiperazine under basic conditions (e.g., NaOH in DCM) to introduce the piperazinyl group . Key variables include temperature (20–50°C), solvent polarity, and stoichiometric ratios. Evidence from related piperazinyl-pyrimidine syntheses shows yields ranging from 60% to 85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Critical for confirming regioselectivity of substitutions (e.g., distinguishing C2 vs. C4 positions on pyrimidine) .
  • HPLC-MS : Used to monitor reaction progress and detect impurities, especially epimers or hydrolyzed byproducts that may co-elute under standard chromatographic conditions .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with degradation temperatures often exceeding 200°C for similar piperazinyl derivatives .

Q. How should researchers handle stability and storage of this compound?

Store under inert conditions (argon/vacuum) at –20°C to prevent hydrolysis of the carboxylic acid group. Stability studies on analogous compounds indicate susceptibility to moisture and light, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can contradictory HPLC purity data be resolved when synthesizing 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid?

Contradictions often arise from co-eluting impurities or epimerization. For example, chromatographic conditions (e.g., pH, column type) can separate epimers that form during synthesis . Methodological solutions:

  • Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water gradients).
  • Use chiral columns or derivatization agents to resolve stereoisomers.
  • Validate results with orthogonal techniques like NMR or IR .

Q. What strategies improve the yield of the final product in multi-step syntheses involving this compound?

  • Stepwise Optimization : Adjust coupling agents (e.g., HATU vs. EDCI) and reaction times. For example, palladium-catalyzed cross-coupling steps may require inert atmospheres and elevated temperatures (40–100°C) .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
  • Scale-Up Considerations : Maintain stoichiometric excess of 4-methylpiperazine (1.2–1.5 eq) to drive reactions to completion .

Q. How do structural modifications to the pyrimidine or piperazine moieties affect bioactivity?

Evidence from acetylcholinesterase inhibitor studies on analogous compounds shows:

  • Piperazine Substitution : 4-Phenylpiperazine derivatives enhance binding affinity to enzyme active sites (IC₅₀ values < 1 µM) compared to 4-methylpiperazine .
  • Pyrimidine Functionalization : Carboxylic acid groups improve solubility but may reduce blood-brain barrier penetration, necessitating ester prodrug strategies .

Q. What computational methods are effective for predicting the reactivity of this compound in biological systems?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase) .
  • DFT Calculations : Predict electrophilic/nucleophilic sites on the pyrimidine ring using Gaussian at the B3LYP/6-31G* level .

Methodological Guidelines

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Spectral Simulation : Tools like ACD/Labs or ChemDraw predict NMR shifts and IR stretches. Deviations >0.5 ppm in ¹H NMR may indicate unaccounted tautomers .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra .

Q. What safety protocols are critical for handling this compound in vitro?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and FFP3 respirators due to acute toxicity risks (LD₅₀ < 500 mg/kg in rodents) .
  • Waste Disposal : Neutralize acidic residues with bicarbonate before incineration to avoid HCl gas formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.